Phytyl acetate

Übersicht

Beschreibung

Berotralstat, unter dem Markennamen Orladeyo vertrieben, ist ein Medikament zur Vorbeugung von Anfällen der hereditären Angioödems bei Menschen ab zwölf Jahren . Es handelt sich um einen selektiven Inhibitor von Plasma-Kallikrein, einem Enzym, das an der Produktion von Bradykinin beteiligt ist, welches Schwellungen und Schmerzen im Zusammenhang mit Anfällen der hereditären Angioödems fördert .

Herstellungsmethoden

Die Synthese von Berotralstat umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen zur Bildung des Endprodukts. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Dieser Schritt beinhaltet die Reaktion geeigneter Ausgangsstoffe zur Bildung der Pyrazolringstruktur.

Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen, wie die Trifluormethylgruppe, werden durch spezifische Reaktionen eingeführt.

Kupplungsreaktionen: Das Endprodukt wird durch Kupplungsreaktionen gewonnen, bei denen die verschiedenen Zwischenprodukte miteinander verknüpft werden.

Industrielle Produktionsmethoden für Berotralstat beinhalten die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu erzielen .

Vorbereitungsmethoden

The synthesis of berotralstat involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:

Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials to form the pyrazole ring structure.

Introduction of functional groups: Various functional groups, such as the trifluoromethyl group, are introduced through specific reactions.

Coupling reactions: The final product is obtained through coupling reactions that link the different intermediates together.

Industrial production methods for berotralstat involve optimizing these synthetic routes to ensure high yield and purity of the final product. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Analyse Chemischer Reaktionen

Berotralstat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Diese Reaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogene und Nucleophile.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen beinhalten den Gewinn bzw. Verlust von Elektronen. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid.

Kupplungsreaktionen: Diese Reaktionen beinhalten die Verbindung von zwei Molekülen zu einem größeren Molekül.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Zwischenprodukte, die weiterverarbeitet werden, um das Endprodukt, Berotralstat, zu erhalten .

Wissenschaftliche Forschungsanwendungen

Berotralstat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Medizin: Berotralstat wird hauptsächlich zur Prophylaxe von Anfällen der hereditären Angioödems eingesetzt.

Biologie: Die Forschung an Berotralstat hat Einblicke in die Rolle von Plasma-Kallikrein und Bradykinin in verschiedenen physiologischen Prozessen geliefert.

Wirkmechanismus

Berotralstat übt seine Wirkung aus, indem es an Plasma-Kallikrein bindet und dessen proteolytische Aktivität hemmt. Diese Hemmung verhindert die Spaltung von Hochmolekulargewicht-Kininogen und die Freisetzung von Bradykinin, einem Peptid, das Schwellungen und Schmerzen während Anfällen der hereditären Angioödems fördert . Durch die Reduzierung der Menge an verfügbarem Bradykinin verhindert Berotralstat effektiv die Symptome der hereditären Angioödems .

Wirkmechanismus

Berotralstat exerts its effects by binding to plasma kallikrein and inhibiting its proteolytic activity. This inhibition prevents the cleavage of high-molecular-weight kininogen and the release of bradykinin, a peptide that promotes swelling and pain during hereditary angioedema attacks . By reducing the amount of bradykinin available, berotralstat effectively prevents the symptoms of hereditary angioedema .

Vergleich Mit ähnlichen Verbindungen

Berotralstat ist einzigartig unter den Plasma-Kallikrein-Inhibitoren aufgrund seiner oralen Verabreichung und seines einmal täglichen Dosierungsschemas . Ähnliche Verbindungen umfassen:

Icatibant: Ein Bradykinin-B2-Rezeptor-Antagonist, der zur Behandlung akuter Anfälle der hereditären Angioödems eingesetzt wird.

Lanadelumab: Ein monoklonaler Antikörper, der Plasma-Kallikrein hemmt und zur Prophylaxe von Anfällen der hereditären Angioödems eingesetzt wird.

Ecallantide: Ein Plasma-Kallikrein-Inhibitor, der zur Behandlung akuter Anfälle der hereditären Angioödems eingesetzt wird.

Die Einzigartigkeit von Berotralstat liegt in seiner oralen Verabreichung und seiner langen Wirkungsdauer, was es zu einer bequemen Option für Patienten macht, die eine Prophylaxe von Anfällen der hereditären Angioödems benötigen .

Eigenschaften

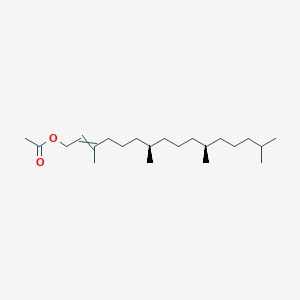

CAS-Nummer |

10236-16-5 |

|---|---|

Molekularformel |

C22H42O2 |

Molekulargewicht |

338.6 g/mol |

IUPAC-Name |

[(E)-3,7,11,15-tetramethylhexadec-2-enyl] acetate |

InChI |

InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16+ |

InChI-Schlüssel |

JIGCTXHIECXYRJ-LTGZKZEYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |

Isomerische SMILES |

CC(C)CCCC(C)CCCC(C)CCC/C(=C/COC(=O)C)/C |

Kanonische SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |

Dichte |

0.867-0.873 |

Key on ui other cas no. |

10236-16-5 |

Physikalische Beschreibung |

Colourless liquid; Balsamic aroma |

Löslichkeit |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)